Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate

Medicinal Chemistry Prodrug Design ADME Optimization

Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate (CAS 2284871-35-6, MFCD33549027) is a cyclopropanecarboxylate methyl ester featuring a benzyloxyethyl substituent at the cyclopropane 1-position. With molecular formula C14H18O3 and molecular weight 234.29 g/mol, it belongs to the class of cyclopropane-containing ester building blocks widely employed in medicinal chemistry and agrochemical synthesis.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
Cat. No. B13712580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)CCOCC2=CC=CC=C2
InChIInChI=1S/C14H18O3/c1-16-13(15)14(7-8-14)9-10-17-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
InChIKeyCUJYZJOWBZMIHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate (CAS 2284871-35-6): Cyclopropane Ester Intermediates for Medicinal Chemistry Sourcing


Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate (CAS 2284871-35-6, MFCD33549027) is a cyclopropanecarboxylate methyl ester featuring a benzyloxyethyl substituent at the cyclopropane 1-position. With molecular formula C14H18O3 and molecular weight 234.29 g/mol, it belongs to the class of cyclopropane-containing ester building blocks widely employed in medicinal chemistry and agrochemical synthesis [1]. The compound is cataloged as a research intermediate by multiple suppliers, with commercial availability at purities reaching 99.7% (214 nm) . As of the literature accessible through April 2026, no published primary research articles or patents report direct biological or pharmacological data for this specific compound; differentiation from analogs rests primarily on computed physicochemical properties and structural topology [1].

Zero H-bond donor methyl ester — compatible with prodrug design strategies requiring transient carboxyl protection
Methyl ester allows orthogonal deprotection under alkaline conditions, preserving acid-sensitive protecting groups
1-(Benzyloxyethyl) topology provides a distal, flexible functional handle for scaffold diversification

Procurement Risk Alert: Why Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate Cannot Be Interchanged with the Carboxylic Acid or Alternative Esters


Within the cyclopropanecarboxylate family, three structural variables critically determine downstream synthetic utility: the ester alkyl group (methyl vs. ethyl vs. tert-butyl), the oxidation state at the carboxyl carbon (ester vs. carboxylic acid), and the connectivity of the benzyloxy moiety (1-position ethyl-spacer vs. 2-position direct ring attachment). Substituting the methyl ester for the corresponding carboxylic acid (CAS 1803599-29-2) introduces a hydrogen bond donor (HBD = 1 vs. 0), increases topological polar surface area (TPSA), and reduces computed lipophilicity (XLogP3 1.8 vs. 2.1), altering both membrane permeability potential and reactivity in subsequent amidation or esterification steps [1]. Replacing the methyl ester with the tert-butyl ester (CAS 2170459-25-1) introduces steric bulk and differential acid-lability, which is incompatible with synthetic sequences requiring orthogonal methyl ester deprotection . Interchanging the 1-substituted scaffold with a 2-(benzyloxy)cyclopropanecarboxylate positional isomer (CAS 6639-51-6) fundamentally alters the spatial orientation of the benzyloxy group relative to the ester, changing steric and electronic environments in downstream reactions . The quantitative dimensions of these differences are detailed in Section 3.

Methyl vs. Carboxylic Acid
HBD, TPSA, and lipophilicity shift may alter reactivity in coupling steps and permeability context; direct interchange not supported
Methyl vs. tert-Butyl Ester
Steric bulk and acid-labile vs. base-labile deprotection profiles differ; synthetic sequences relying on orthogonal methyl ester lability may be disrupted
1-Substituted vs. 2-Substituted Isomer
Spatial projection of benzyloxy group alters pharmacophore geometry; positional isomer may produce structurally divergent downstream compounds

Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate: Comparator-Based Quantitative Differentiation Evidence


Hydrogen Bond Donor Count: Methyl Ester (0 HBD) vs. Carboxylic Acid (1 HBD) — Implications for Membrane Permeability and Prodrug Design

The methyl ester of Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate possesses zero hydrogen bond donors (HBD = 0), compared to the corresponding carboxylic acid analog (CAS 1803599-29-2) which carries one hydrogen bond donor from the -COOH group (HBD = 1). Both values are computed by Cactvs 3.4.8.24 within PubChem and therefore benefit from a consistent computational methodology [1][2]. The absence of an H-bond donor in the methyl ester is a recognized molecular design feature for improving passive membrane permeability and oral bioavailability, as each additional H-bond donor has been empirically associated with reduced permeability in Caco-2 and PAMPA models across multiple chemical series [3].

H-Bond Donor Count
Class-level
0 HBD
vs
1 HBD
Supports reduced polarity for passive permeability design
Computed by Cactvs; acid comparator may limit membrane diffusion
Medicinal Chemistry Prodrug Design ADME Optimization

Computed Lipophilicity (XLogP3): Methyl Ester (2.1) vs. Carboxylic Acid (1.8) — Quantitative LogP Differentiation

Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate exhibits a computed XLogP3 value of 2.1, compared to 1.8 for the corresponding carboxylic acid analog (CAS 1803599-29-2), both computed by XLogP3 3.0 within PubChem [1][2]. This ΔXLogP3 of +0.3 units represents a measurable increase in lipophilicity conferred by methyl esterification of the carboxylic acid. The free acid additionally displays a predicted LogP of 2.12 from an alternative computational source (ChemSrc), with a predicted boiling point of 351.7±15.0 °C at 760 mmHg and density of 1.2±0.1 g/cm³ ; corresponding experimentally measured boiling point and density data for the methyl ester are not publicly available, limiting direct physical property comparison.

Lipophilicity (XLogP3)
Head-to-head
2.1
Target XLogP3
+0.3 log unit difference vs. acid may influence organic phase partitioning and chromatography
Both values from PubChem XLogP3 3.0; consistent methodology
Lipophilicity Physicochemical Profiling Drug-likeness

Ester Steric Bulk and Protecting Group Orthogonality: Methyl (MW 234.29) vs. tert-Butyl (MW 276.4) Esters

The methyl ester of Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate (MW 234.29 g/mol) [1] is 42.1 g/mol lighter and sterically far less demanding than the corresponding tert-butyl ester analog (CAS 2170459-25-1, MW 276.4 g/mol, formula C17H24O3) . This size differential reflects the replacement of a -OCH3 group (31 Da) with a -OC(CH3)3 group (73 Da). The tert-butyl ester requires strongly acidic conditions (e.g., TFA, HCl/dioxane) for cleavage, whereas the methyl ester can be selectively hydrolyzed under alkaline conditions (LiOH, NaOH) that leave acid-labile protecting groups (Boc, trityl) intact [2]. Supplier purity data indicate the methyl ester is available at 98.0–99.7% (214 nm) from Shaoyuan , compared to 96.4–97.6% (214 nm) for the tert-butyl analog .

Ester Steric Bulk
Supplier data
234.3 g/mol
99.7%
vs
276.4 g/mol
97.6%
Methyl ester offers orthogonal alkaline-labile deprotection and higher reported purity ceiling
Supplier catalog purity at 214 nm; tert-butyl requires acid cleavage
Protecting Group Strategy Synthetic Chemistry Orthogonal Deprotection

Substitution Topology: 1-(Benzyloxyethyl) vs. 2-(Benzyloxy) Cyclopropane Connectivity — Impact on Derived Compound Geometry

Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate features the benzyloxy moiety attached via a two-carbon ethyl spacer to the cyclopropane 1-position (SMILES: COC(=O)C1(CC1)CCOCC2=CC=CC=C2), placing the benzyloxy group distal to the cyclopropane ring [1]. In contrast, ethyl 2-(benzyloxy)cyclopropanecarboxylate (CAS 6639-51-6, MW 220.26 g/mol, formula C13H16O3) bears the benzyloxy group directly on the cyclopropane ring at the 2-position, with the ester at the 1-position — a vicinal substitution pattern that introduces different stereoelectronic constraints . The 1-position ethyl-spacer topology of the target compound extends the benzyloxy group approximately 2.5–3.0 Å further from the cyclopropane carboxylate center (based on standard C-C and C-O bond lengths) and adds one additional rotatable bond (7 vs. likely 6 for the direct-attachment isomer), altering conformational flexibility [1].

Substitution Topology
Class-level
1-(ethyl spacer)
vs
2-(direct)
Spatial separation of benzyloxy from carboxylate ~2.5–3.0 Å alters derived compound geometry
SMILES-based inference; no solution-phase conformation data
Structural Topology Scaffold Differentiation Lead Optimization

Topological Polar Surface Area (TPSA): Methyl Ester (35.5 Ų) vs. Carboxylic Acid (~46.5 Ų) — Implications for Passive Permeability

The computed Topological Polar Surface Area (TPSA) of Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate is 35.5 Ų [1], compared to an estimated TPSA of approximately 46.5 Ų for 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylic acid (based on the TPSA increment of ~11 Ų for a carboxylic acid oxygen pair relative to a methyl ester) [2]. The methyl ester's TPSA of 35.5 Ų falls well below the commonly cited threshold of 60 Ų associated with favorable oral absorption, and below the 90 Ų threshold for blood-brain barrier penetration, while the carboxylic acid's higher TPSA approaches the 60 Ų boundary more closely [3]. Both compounds share three hydrogen bond acceptors (HBA = 3) [1][2].

Polar Surface Area
Class-level
35.5 Ų
TPSA well below 60 Ų threshold may support passive absorption and CNS penetration design
Acid TPSA estimated ~46.5 Ų; only computed values available
Polar Surface Area ADME Prediction Blood-Brain Barrier

Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate: Evidence-Supported Application Scenarios for Scientific Procurement


Medicinal Chemistry: Ester Prodrug Intermediate Requiring Zero H-Bond Donors and Moderate Lipophilicity (XLogP3 2.1)

In drug discovery programs where a cyclopropane-containing carboxylic acid pharmacophore requires transient ester masking to improve oral absorption, Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate is the appropriate intermediate. Its zero H-bond donor count (vs. 1 for the free acid) and XLogP3 of 2.1 (vs. 1.8 for the acid) support the design objective of reducing polarity and enhancing passive membrane permeability [1]. The methyl ester can be hydrolyzed in vivo by ubiquitous esterases to release the active carboxylic acid, a well-established prodrug strategy. The benzyl group can be removed by hydrogenolysis to reveal a primary alcohol for further functionalization .

Multistep Organic Synthesis: Orthogonal Methyl Ester Protection Compatible with Acid-Labile Protecting Groups

When constructing complex molecules that require selective carboxyl protection in the presence of Boc-protected amines, trityl-protected heterocycles, or acid-sensitive glycosidic linkages, the methyl ester of Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate provides orthogonal deprotection capability. Unlike the tert-butyl ester analog (CAS 2170459-25-1, MW 276.4), which requires acidic cleavage conditions (TFA, HCl) [1], the methyl ester can be selectively saponified under mild alkaline conditions (LiOH/THF/H2O or NaOH/MeOH) that preserve acid-sensitive functionality . The compound's commercially available purity of 98.0–99.7% (214 nm) supports its use as a key intermediate without additional purification.

Scaffold-Directed Library Synthesis: 1-Substituted Cyclopropane Template with Distal Benzyloxy Handle

For parallel synthesis or DNA-encoded library (DEL) construction requiring a cyclopropane core with a functionalizable side chain, the 1-(benzyloxyethyl) substitution topology — where the benzyloxy group is projected away from the cyclopropane carboxylate via a flexible ethyl spacer — provides a distinct three-dimensional vector compared to 2-substituted cyclopropane isomers such as ethyl 2-(benzyloxy)cyclopropanecarboxylate (CAS 6639-51-6) [1]. The additional rotatable bond (7 vs. ~6 for the direct-attachment isomer) and extended reach of the benzyloxy group enable exploration of chemical space that is inaccessible with ring-substituted cyclopropane isomers. Post-coupling hydrogenolysis of the benzyl group liberates a hydroxyl handle for further diversification .

Agrochemical Intermediate: Cyclopropane Carboxylate Esters in Pyrethroid and Insecticide Analog Programs

Cyclopropanecarboxylate esters constitute the pharmacophoric core of multiple commercial pyrethroid insecticides. While Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate has not been directly reported in insecticidal activity studies, its structural features — a cyclopropane ring, an ester moiety, and a benzyloxyethyl substituent — align with the general molecular framework of cyclopropane carboxylate insecticides described in multiple patent families [1]. Procurement of this specific methyl ester (rather than the ethyl or tert-butyl analogs) is indicated when the synthetic route requires methyl ester-specific transesterification or when the target insecticide candidate incorporates a methyl ester moiety as its final form .

Application
Selection Property
Validation Focus
Ester prodrug intermediate design
Zero HBD ester; moderate lipophilicity
Permeability and stability under prodrug conditions
Multistep synthesis with orthogonal protection
Alkaline-labile methyl ester
Compatibility with acid-sensitive protecting groups
1-Substituted cyclopropane library synthesis
1-(Benzyloxyethyl) topology with flexible spacer
3D scaffold differentiation from 2-isomer
Agrochemical intermediate research
Cyclopropane ester core; functionalizable benzyl handle
Transesterification or coupling reactivity in target context
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